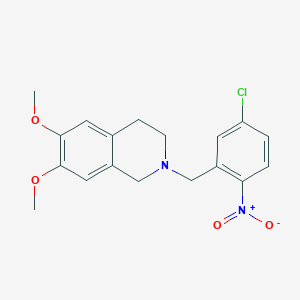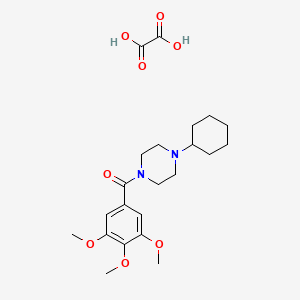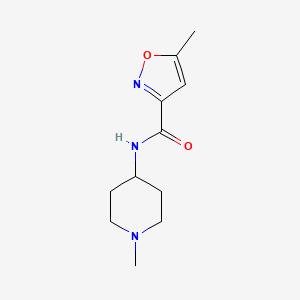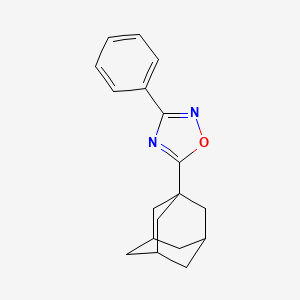
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as CMIQ, is a chemical compound with potential applications in scientific research. CMIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
作用机制
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action is not fully understood. However, it has been suggested that 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's affinity for the dopamine D2 receptor and the sigma-1 receptor may be responsible for its antipsychotic and antidepressant effects. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. In animal models, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which makes it a useful tool for studying these receptors. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antipsychotic and antidepressant effects in animal models, which makes it a potential therapeutic target for psychiatric disorders. However, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action is not fully understood, which may limit its use in some experiments.
未来方向
There are several future directions for 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline research. One direction is to further investigate 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's mechanism of action. Another direction is to study 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline's potential therapeutic effects in humans. Additionally, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could be used as a tool to study the dopamine D2 receptor and the sigma-1 receptor in various disease models. Finally, 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline could be modified to improve its pharmacokinetic properties and therapeutic efficacy.
合成方法
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form a tetrahydroisoquinoline. Both methods have been used to synthesize 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
科学研究应用
2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has potential applications in scientific research, particularly in the field of neuroscience. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of dopamine release. 2-(5-chloro-2-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have antipsychotic and antidepressant effects in animal models.
属性
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-17-8-12-5-6-20(10-13(12)9-18(17)25-2)11-14-7-15(19)3-4-16(14)21(22)23/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGTYPJZUIEZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4979798.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)